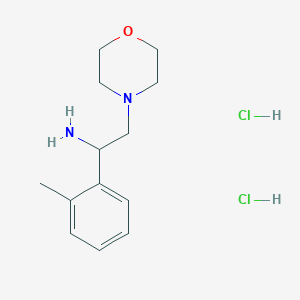
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride
描述
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2O and its molecular weight is 293.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1281152-67-7, is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H22Cl2N2O, and it has a molecular weight of approximately 293.23 g/mol. This compound is primarily utilized in research settings for its biological activities, which are of interest in various therapeutic areas.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H22Cl2N2O |
| Molecular Weight | 293.23 g/mol |
| Purity | ≥ 95% |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and oncology. The compound's structure suggests potential interactions with neurotransmitter systems and cancer cell lines.
- Neuropharmacological Effects : Initial studies have suggested that similar compounds in this class may exhibit effects on neurotransmitter uptake and receptor modulation, indicating potential use as anxiolytics or antidepressants.
- Antitumor Activity : Compounds with structural similarities have shown promising antitumor effects. For instance, derivatives containing morpholine groups have been reported to inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
-
Study on Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of morpholine-containing compounds against human cancer cell lines. The results indicated that modifications to the morpholine structure significantly enhanced cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 0.5 to 5 μM .
- Neuroprotective Properties :
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- The presence of the morpholine ring is essential for enhancing solubility and bioavailability.
- Substituents on the aromatic ring (e.g., methyl groups) can influence binding affinity to target receptors, affecting both potency and selectivity.
属性
IUPAC Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRELLALJIBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















